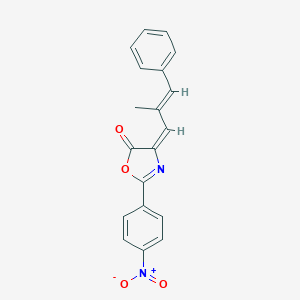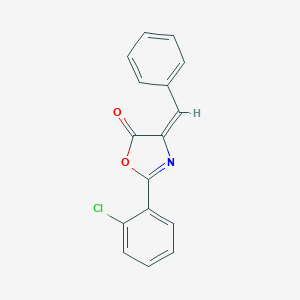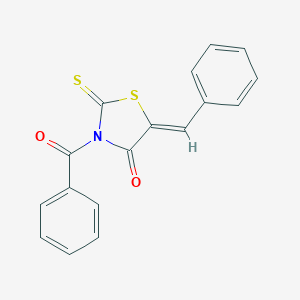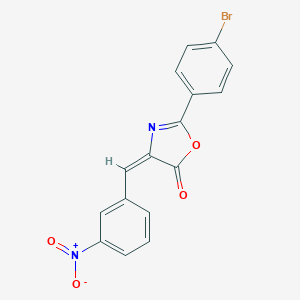![molecular formula C12H15Cl2NO2S B273990 1-[(2,4-Dichlorophenyl)sulfonyl]azepane](/img/structure/B273990.png)
1-[(2,4-Dichlorophenyl)sulfonyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dichlorophenyl)sulfonyl]azepane, also known as DAS, is a chemical compound that has been widely used in scientific research. It belongs to the class of azepanes and is a potent inhibitor of the enzyme carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. Therefore, DAS has been investigated for its potential applications in several fields, including medicine, biochemistry, and environmental science.
作用機序
The mechanism of action of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane is based on its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can bind to the active site of carbonic anhydrase and inhibit its activity, leading to a decrease in the production of bicarbonate and protons.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane are mainly related to its inhibition of carbonic anhydrase. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate and protons, which can affect various physiological processes. For example, inhibition of carbonic anhydrase in the kidneys can lead to an increase in urine production, while inhibition of carbonic anhydrase in the lungs can affect respiration.
実験室実験の利点と制限
The advantages of using 1-[(2,4-Dichlorophenyl)sulfonyl]azepane in lab experiments include its high potency and selectivity for carbonic anhydrase, as well as its availability and ease of synthesis. However, the use of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can also have limitations, such as its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the study of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane. One potential direction is the development of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane-based anti-cancer drugs that can target specific types of cancer cells. Another direction is the study of the role of carbonic anhydrase in various physiological processes and the development of new inhibitors that can selectively target different isoforms of the enzyme. Additionally, the use of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane in carbon capture and storage technologies can be further explored to reduce carbon emissions and mitigate climate change.
合成法
The synthesis of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can be achieved through several methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with azepane in the presence of a base. Another method involves the reaction of 2,4-dichlorobenzenesulfonyl hydrazide with azepane in the presence of a reducing agent. The yield of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane obtained through these methods is typically high, and the purity can be improved through recrystallization.
科学的研究の応用
1-[(2,4-Dichlorophenyl)sulfonyl]azepane has been extensively studied for its potential applications in various scientific fields. In medicine, 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has been investigated for its potential as an anti-cancer agent. Studies have shown that 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has also been studied for its potential as a diuretic, as it can inhibit the activity of carbonic anhydrase in the kidneys, leading to increased urine production.
In biochemistry, 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has been used as a tool to study the mechanism of action of carbonic anhydrase. Studies have shown that 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can bind to the active site of the enzyme and inhibit its activity, providing insights into the structure and function of the enzyme. 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has also been used to study the role of carbonic anhydrase in photosynthesis and respiration in plants.
In environmental science, 1-[(2,4-Dichlorophenyl)sulfonyl]azepane has been studied for its potential as a water treatment agent. Studies have shown that 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can effectively remove carbon dioxide from water, making it a promising candidate for carbon capture and storage.
特性
製品名 |
1-[(2,4-Dichlorophenyl)sulfonyl]azepane |
|---|---|
分子式 |
C12H15Cl2NO2S |
分子量 |
308.2 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)sulfonylazepane |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-10-5-6-12(11(14)9-10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
InChIキー |
NEOFSCFZBYFIJY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)

![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)

![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)

![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)

![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)


![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)